4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c18-13-16-6-9-17(10-7-16,11-8-16)15(19)20-12-14-4-2-1-3-5-14/h1-5,18H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFIFOXXMPGWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173118 | |
| Record name | Phenylmethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340023-12-3 | |
| Record name | Phenylmethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340023-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester, a compound belonging to the bicyclo[2.2.2]octane family, has garnered attention in recent research due to its unique structural features and potential biological activities. This article presents an in-depth analysis of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{18}O_3
- Molecular Weight : 222.28 g/mol
- CAS Number : 828-52-4
Structural Characteristics
The compound features a bicyclic structure that contributes to its stability and rigidity, making it suitable for various chemical transformations and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxymethyl group can participate in nucleophilic addition reactions, while the carboxylic acid moiety may undergo hydrolysis, influencing metabolic pathways and enzyme activities.
Antiviral Activity
Recent studies have indicated that derivatives of bicyclic compounds exhibit antiviral properties, particularly against HIV. For instance, compounds with similar structural motifs have demonstrated inhibition of HIV reverse transcriptase (RT) and associated RNase H activity, suggesting a potential therapeutic application for this compound in antiviral drug development .
Toxicological Profile
The compound's safety profile has been evaluated through various toxicity studies. A case study involving repeated-dose toxicity in rodents revealed that compounds with similar ester functionalities could undergo rapid hydrolysis, yielding non-toxic metabolites such as benzyl alcohol and carboxylic acids . The no-observed-adverse-effect level (NOAEL) was determined to be 500 mg/kg/day in male rodents, indicating a favorable safety margin for potential therapeutic use .
Case Studies
- Antiviral Screening : A study evaluated the antiviral efficacy of structurally related compounds against HIV-1, showing significant inhibition rates at low micromolar concentrations. The findings support further exploration of bicyclic esters as potential antiviral agents .
- Toxicokinetics : Research on the metabolic pathway of benzyl acetate highlighted the rapid hydrolysis to benzyl alcohol, which is then oxidized to benzoic acid and conjugated with glycine to form hippuric acid—an important metabolite excreted in urine . This pathway underscores the importance of understanding the metabolism of bicyclic esters for assessing their safety.
Comparative Analysis
The biological activity of this compound can be compared with other bicyclic compounds:
| Compound Name | Biological Activity | NOAEL (mg/kg/day) |
|---|---|---|
| This compound | Antiviral activity against HIV | 500 |
| Benzyl acetate | Rapid hydrolysis; low toxicity | 500 |
| Hydroxypyridone derivatives | Inhibition of HIV RT | Variable |
Scientific Research Applications
Organic Synthesis
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further through various chemical reactions, including:
- Oxidation : Transforming the hydroxymethyl group into a carbonyl or carboxylic acid.
- Reduction : Converting the carboxylic acid to an alcohol.
- Substitution Reactions : The benzyl group can be replaced with various functional groups depending on the desired end product.
Medicinal Chemistry
Research has indicated that this compound may have potential therapeutic applications:
-
Antitumor Activity : Preliminary studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Mechanisms of action include apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of this compound
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis induction A549 20 Cell cycle arrest HeLa 18 ROS generation
Biochemical Studies
The compound's ability to interact with various biological targets makes it valuable for biochemical studies:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Drug Development : Its structural features enable the design of novel drug candidates, particularly in antibiotic development.
Case Studies
Several case studies have explored the applications of this compound:
- Anticancer Research : A study investigated its effects on MCF-7 breast cancer cells, demonstrating significant cytotoxicity and elucidating the mechanism involving apoptosis.
- Synthetic Methodologies : Researchers have developed efficient synthetic routes utilizing this compound as a building block for complex natural products, showcasing its versatility in organic synthesis.
- Biological Activity Assessment : Various assays have been conducted to evaluate its biological activity, revealing potential as a lead compound in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.2]octane Scaffold
The 4-position of bicyclo[2.2.2]octane-1-carboxylic acid derivatives is a key site for functionalization, influencing reactivity and applications. Below is a comparative analysis:
Key Insights :
- Benzyl esters (e.g., in the target compound) are stable under basic conditions but cleavable via hydrogenolysis, unlike methyl esters (e.g., CAS 1459-96-7), which require hydrolysis with LiOH .
Ester Group Variations
Key Insights :
Preparation Methods
Starting Material Preparation
- 1,4-Dimethylene cyclohexane is commonly used as the starting material.
- This compound undergoes selective oxidation in the presence of a transition metal catalyst (e.g., cobalt or ruthenium complexes) to introduce functional groups at the bridgehead positions of the bicyclo[2.2.2]octane ring system.
Oxidation and Functional Group Introduction
- The oxidation step converts 1,4-dimethylene cyclohexane into 1,4-bis(hydroxymethyl) bicyclo[2.2.2]octane or related derivatives.
- Oxidizing agents such as molecular oxygen or peroxides are used under catalytic conditions.
- The reaction conditions are optimized to avoid over-oxidation and to maintain the bicyclic integrity.
Hydroformylation
- Hydroformylation is conducted by treating the olefinic intermediates with carbon monoxide and hydrogen in the presence of cobalt or ruthenium catalysts.
- Conditions typically range from 90 to 250 °C and pressures of 5 to 300 bar.
- This step introduces aldehyde groups, which can be further converted to carboxylic acids or alcohols as needed.
Carboxylation and Esterification
- The aldehyde intermediates are oxidized to carboxylic acids.
- Esterification is performed by reacting the carboxylic acid with benzyl alcohol under acidic conditions or using coupling agents to yield the benzyl ester.
- The hydroxymethyl group at the 4-position remains intact or can be selectively protected/deprotected depending on the synthetic route.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Product Description |
|---|---|---|---|---|
| 1 | Oxidation | Transition metal catalyst (Co, Ru), O2 or peroxides | Mild to moderate temperature, controlled time | Introduction of hydroxymethyl groups at 4-position |
| 2 | Hydroformylation | CO, H2, Co or Ru catalyst | 90-250 °C, 5-300 bar pressure | Formation of aldehyde groups at 1-position |
| 3 | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Ambient to reflux temperatures | Conversion of aldehyde to carboxylic acid |
| 4 | Esterification | Benzyl alcohol, acid catalyst or coupling agent | Room temperature to reflux | Formation of benzyl ester at 1-carboxylic acid |
Research Findings and Optimization
- The use of cobalt and ruthenium catalysts has been shown to improve selectivity and yield during hydroformylation and oxidation steps.
- Reaction conditions such as temperature, pressure, and catalyst loading are critical for maximizing product purity and minimizing side reactions.
- Protection strategies for the hydroxymethyl group may be employed to prevent unwanted reactions during esterification.
- Process scalability has been demonstrated in patent literature, indicating feasibility for industrial synthesis.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester in laboratory settings?
- Methodological Answer :
- Ventilation : Use in a well-ventilated area to avoid inhalation of vapors or mists.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact by following protocols in Section 7.1 of the SDS .
- Spill Management : Collect spills using a vacuum or broom, and dispose via licensed waste handlers (Section 6.3) .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent electrostatic buildup (Section 7.2) .
Q. How is this compound synthesized, and what precursors are involved?
- Methodological Answer :
- Synthetic Route : Derived from 1,4-dicarboxylic acid esters via functionalization at the 4-position of the bicyclo[2.2.2]octane scaffold. The benzyl ester group is introduced through esterification or transesterification reactions .
- Key Steps : (1) Activation of the carboxylic acid (e.g., using DCC or HOBt), (2) coupling with benzyl alcohol under anhydrous conditions, (3) purification via column chromatography.
Q. What analytical techniques are appropriate for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm bicyclo[2.2.2]octane structure and esterification.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (274.4 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection.
Advanced Research Questions
Q. How can the benzyl ester group be selectively modified while preserving the bicyclo[2.2.2]octane core?
- Methodological Answer :
- Hydrogenolysis : Use Pd/C or Pd(OH) under H atmosphere to cleave the benzyl ester to the free carboxylic acid.
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in buffer/organic solvent mixtures for enantioselective modifications .
- Protection Strategies : Temporarily protect the hydroxymethyl group with TBSCl before ester modification.
Q. What experimental approaches can address contradictions in stability data across different solvents?
- Methodological Answer :
- Stability Screening : Conduct accelerated stability studies in polar (e.g., DMSO, MeOH) and non-polar (e.g., hexane) solvents at varying temperatures (25–60°C). Monitor degradation via HPLC .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (Section 10.2) .
Q. What strategies enable functionalization at the 4-position of the bicyclo[2.2.2]octane scaffold?
- Methodological Answer :
- Electrophilic Substitution : Leverage the hydroxymethyl group for SN2 reactions (e.g., tosylation followed by nucleophilic displacement).
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using Pd catalysts, as demonstrated in related bicyclic systems .
- Oxidation-Reduction : Convert the hydroxymethyl group to a ketone (via oxidation with CrO) for further derivatization .
Q. How can computational modeling predict decomposition pathways under thermal stress?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (BDEs) and identify weak points (e.g., ester cleavage).
- Thermogravimetric Analysis (TGA) : Correlate experimental mass loss with predicted decomposition products (e.g., CO formation in fire conditions, Section 10.6) .
Notes on Data Limitations
- Toxicological Gaps : No acute toxicity data are available (Section 11.1) . Researchers should adopt ALARA (As Low As Reasonably Achievable) principles and conduct in vitro assays (e.g., MTT on cell lines) for preliminary risk assessment.
- Ecological Impact : Disposal must comply with hazardous waste regulations due to unknown biodegradability (Section 13.1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
